

Methyl (S)-(+)-mandelate optical rotation reference values

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Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate
CAS No.: 20698-91-3; 20698-91-3; 4358-87-6
Cat. No.: B2448432

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Chiral Purity Profiling: Methyl (S)-(+)-mandelate

Technical Reference Guide for Pharmaceutical Development

Executive Summary

Methyl (S)-(+)-mandelate (CAS: 21210-43-5) is a critical chiral building block and resolving agent in the synthesis of semi-synthetic penicillins, cephalosporins, and other enantiopure Active Pharmaceutical Ingredients (APIs).^[1] Its utility relies entirely on high optical purity ().

This guide provides the definitive reference values for optical rotation, delineates the mechanistic variables affecting these measurements, and establishes a self-validating protocol for synthesis and purity analysis. It is designed to move beyond simple data lookup, offering the causal logic required for rigorous experimental design.

Physicochemical Reference Data

The specific optical rotation (

) is the primary metric for rapid purity screening. However, this value is highly sensitive to solvent interactions due to the hydroxyl (-OH) and ester (-COOMe) moieties participating in hydrogen bonding.

Standard Reference Values

Parameter	Value / Range	Conditions	Reliability Level
Specific Rotation	+144°	c = 1.0, Methanol, 20°C	Primary Standard [1] [2]
Specific Rotation	+142° ± 3°	c = 2.0, Methanol, 20°C	Secondary Range [3]
Melting Point	56 – 58 °C	Standard Pressure	Purity Indicator
Molecular Weight	166.17 g/mol	-	-
Solubility	High	Methanol, Ethanol, DMSO	-
Solubility	Moderate/Low	Chloroform, Hexanes	-

“

Critical Note: Do not interchange solvent values. The rotation of mandelic acid derivatives can vary significantly—and even invert sign—depending on the solvent's polarity and hydrogen-bond donating/accepting capability. Methanol is the industry-standard solvent for this Certificate of Analysis (CoA).

Mechanistic Variables in Optical Rotation

To ensure scientific integrity, one must understand why deviations occur. Optical rotation is not a static property but a summation of the conformational population in solution.

Solvent-Solute Interactions

Methyl mandelate contains both a hydroxyl group and a carbonyl oxygen.

- Protic Solvents (Methanol): Form intermolecular hydrogen bonds with the carbonyl oxygen. This stabilizes specific conformers, leading to the consistent value.
- Aprotic Solvents (Chloroform/THF): Lack H-bond donation. Intramolecular H-bonding between the -hydroxyl and the ester carbonyl becomes dominant, altering the chiral environment and the resulting rotation vector.

Temperature Dependence

The Boltzmann distribution of conformers changes with temperature.

- Protocol: Strict adherence to is required.
- Correction: If measurement at is impossible, a correction factor must be established for your specific instrument, typically decreasing magnitude as temperature rises (entropy favors disordered, lower-rotation conformer populations).

Synthesis & Isolation Protocol

Objective: Synthesis of **Methyl (S)-(+)-mandelate** from (S)-(+)-Mandelic Acid via Fisher Esterification. Scale: Laboratory (10–50g).

Reaction Logic

We utilize acid-catalyzed esterification. Thionyl chloride () in methanol is preferred over

because it generates anhydrous

in situ and consumes water produced during esterification, driving the equilibrium forward (Le Chatelier's principle).

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with .
- Solvation: Dissolve (S)-(+)-Mandelic acid (0.1 mol) in anhydrous Methanol (200 mL). Cool to (cryostat or dry ice/acetone bath).
- Activation: Add Thionyl Chloride (, 0.11 mol) dropwise over 30 minutes. Caution: Exothermic gas evolution ().
- Reaction: Stir at for 15 mins, then allow to warm to Room Temperature (RT). Stir for 48 hours.
- Workup (Critical for Purity):
 - Concentrate under reduced pressure to remove MeOH/HCl.
 - Resuspend residue in Ether or Ethyl Acetate.
 - Wash with saturated (pH adjustment to ~9 removes unreacted acid).
 - Dry organic phase over .[2]

- Purification: Recrystallize from Petroleum Ether/Toluene mixed solvent to achieve white crystalline needles.

Workflow Visualization



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Figure 1: Optimized Fisher esterification workflow utilizing thionyl chloride for water scavenging.

Analytical Validation Strategy

Relying solely on optical rotation is insufficient for modern drug development due to the potential for "chiral amplification" errors or impurities with counter-rotation. A multi-tier approach is required.

Tier 1: Polarimetry (Screening)

- Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
- Blanking: 100% Methanol (HPLC Grade).
- Acceptance Criteria:

to

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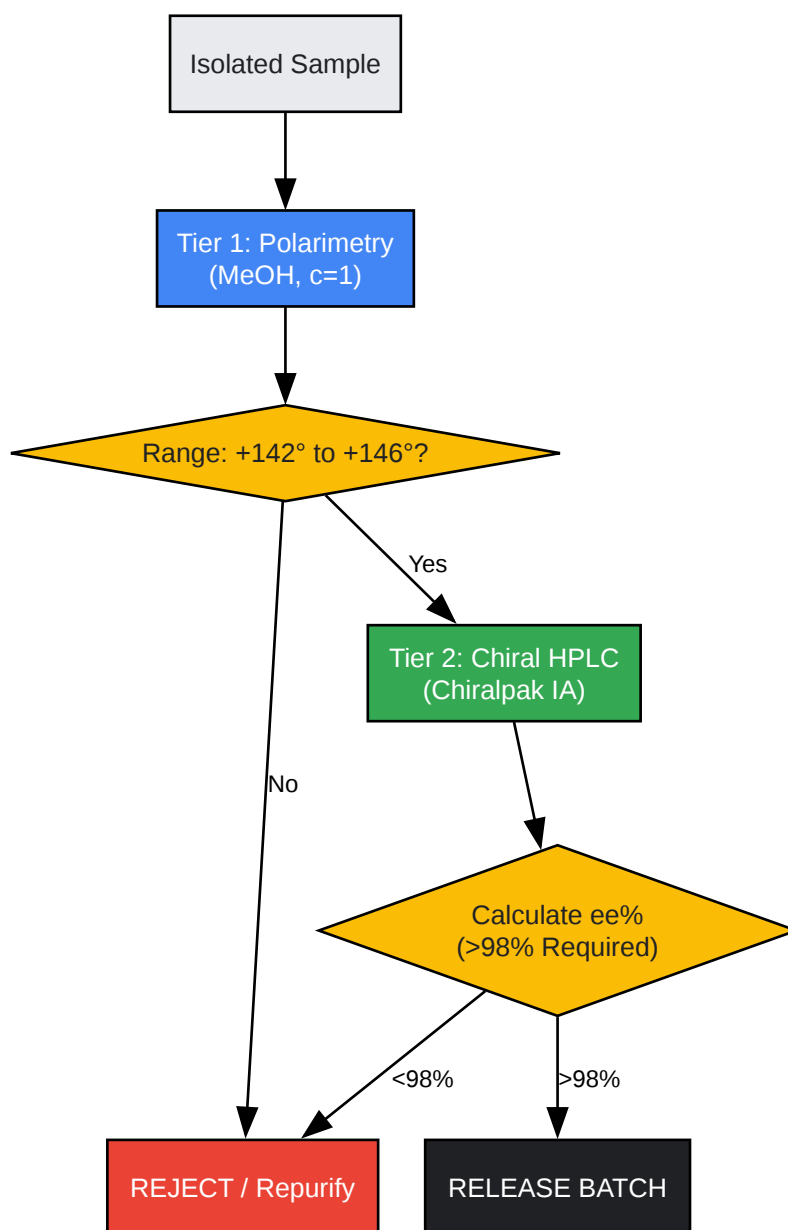
Tier 2: Chiral HPLC (Confirmation)

This is the "Gold Standard" for determining Enantiomeric Excess (ee).

- Column: Chiralpak IA or Chiralcel OD-H (Daicel).
- Mobile Phase: n-Hexane : Isopropanol (90:10 or 94:6).

- Flow Rate: 0.5 – 1.0 mL/min.
- Detection: UV at 225 nm or 254 nm.
- Selectivity: The (S)-enantiomer typically elutes later than the (R)-enantiomer on polysaccharide-based columns, but this must be confirmed with a racemic standard [4][5].

Analytical Decision Matrix



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Figure 2: Decision matrix for lot release ensuring enantiomeric purity.

Troubleshooting & Common Pitfalls

Issue	Observation	Root Cause	Corrective Action
Low Rotation ()	Low specific rotation value.	1. Wet solvent (MeOH absorbs water). 2. Partial racemization.	1. Dry MeOH over 3Å sieves. 2. Check reaction temp (keep < RT).
Oily Product	Product fails to crystallize.	Residual solvent or impurities.	High-vacuum drying (>4h) followed by seed crystal introduction.
Ghost Peaks (HPLC)	Extra peaks in chromatogram.	Hydrolysis back to Mandelic Acid.	Ensure mobile phase is neutral/acidic (0.1% TFA); avoid basic conditions.

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